molecular formula C11H21NO4 B7945332 4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid CAS No. 1121527-35-2

4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid

Cat. No.: B7945332
CAS No.: 1121527-35-2
M. Wt: 231.29 g/mol
InChI Key: CKXUDWYHHDGVRC-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile. Common reaction conditions include ambient temperature or mild heating .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and scalability. These reactors allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The primary amine and carbon dioxide.

    Substitution: Boc-protected secondary amines.

    Coupling: Boc-protected peptides

Scientific Research Applications

4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a carbocation intermediate, which is then eliminated to release the free amine and carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((tert-Butoxycarbonyl)(ethyl)amino)butanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The ethyl group offers slightly different steric and electronic properties compared to similar compounds with methyl or phenyl groups, making it suitable for specific synthetic applications .

Properties

IUPAC Name

4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-12(8-6-7-9(13)14)10(15)16-11(2,3)4/h5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXUDWYHHDGVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727296
Record name 4-[(tert-Butoxycarbonyl)(ethyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121527-35-2
Record name 4-[(tert-Butoxycarbonyl)(ethyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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